molecular formula C17H16BrNO3 B2910436 2-((4-Bromobenzyl)amino)-2-oxoethyl 4-methylbenzoate CAS No. 1794751-93-1

2-((4-Bromobenzyl)amino)-2-oxoethyl 4-methylbenzoate

Cat. No.: B2910436
CAS No.: 1794751-93-1
M. Wt: 362.223
InChI Key: FHDHGEXVWSSQHK-UHFFFAOYSA-N
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Description

2-((4-Bromobenzyl)amino)-2-oxoethyl 4-methylbenzoate is a synthetic organic compound characterized by the presence of a bromophenyl group, a carbamoyl group, and a methylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromobenzyl)amino)-2-oxoethyl 4-methylbenzoate typically involves a multi-step process. One common method includes the reaction of 4-bromobenzylamine with methyl 4-methylbenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Bromobenzyl)amino)-2-oxoethyl 4-methylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Hydrolysis: The ester and carbamoyl groups can be hydrolyzed under acidic or basic conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are typically employed.

Major Products Formed

    Substitution Reactions: Products vary depending on the nucleophile used, resulting in different substituted derivatives.

    Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine derivatives.

    Oxidation and Reduction: These reactions can lead to the formation of alcohols, ketones, or other oxidized or reduced forms.

Scientific Research Applications

Chemistry

In chemistry, 2-((4-Bromobenzyl)amino)-2-oxoethyl 4-methylbenzoate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure can impart desirable properties to polymers and other materials.

Mechanism of Action

The mechanism of action of 2-((4-Bromobenzyl)amino)-2-oxoethyl 4-methylbenzoate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbamoyl and ester groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-Bromobenzyl)amino)-2-oxoethyl 4-methylbenzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry.

Properties

IUPAC Name

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO3/c1-12-2-6-14(7-3-12)17(21)22-11-16(20)19-10-13-4-8-15(18)9-5-13/h2-9H,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDHGEXVWSSQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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